MFCD18323764

Description

However, based on the standardized formatting of MDL numbers (e.g., MFCD03095174 in , MFCD11044885 in ), this identifier likely corresponds to a structurally defined small molecule with specific physicochemical and biological properties. Such compounds are typically cataloged for research applications, including drug discovery or material science. While direct data on MFCD18323764 is absent, its comparison with structurally or functionally analogous compounds can be inferred from available evidence on similar MDL-numbered molecules.

Properties

IUPAC Name |

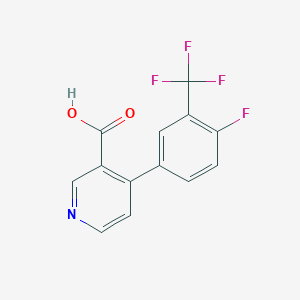

4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO2/c14-11-2-1-7(5-10(11)13(15,16)17)8-3-4-18-6-9(8)12(19)20/h1-6H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSBSLIHIMSXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692750 | |

| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262010-52-5 | |

| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323764” involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product’s formation. Common synthetic routes may involve nucleophilic substitution, condensation reactions, or other organic synthesis techniques.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves continuous flow reactors, advanced purification techniques, and stringent quality control measures. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323764” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert “this compound” into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18323764” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.

Biology: The compound is studied for its biological activity, including its effects on cellular processes and potential therapeutic uses.

Medicine: Research explores its potential as a drug candidate for various diseases, including its pharmacokinetics and pharmacodynamics.

Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which “MFCD18323764” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular functions. The compound’s activity is often mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18323764 with structurally related compounds, focusing on molecular properties, synthesis methods, and bioactivity profiles derived from the evidence.

Table 1: Key Properties of Comparable Compounds

Structural and Functional Divergence

Boron-Containing vs. Halogenated Compounds CAS 371764-64-6 (MFCD03095174) contains a boron atom, which enhances electrophilicity and enables Suzuki-Miyaura cross-coupling reactions . In contrast, CAS 918538-05-3 (MFCD11044885) features chlorine substituents, increasing lipophilicity and metabolic stability but introducing toxicity risks (e.g., skin/eye irritation) . CAS 1533-03-5 (MFCD00039227) incorporates a trifluoromethyl group, improving metabolic resistance and membrane permeability compared to non-fluorinated analogues .

Synthetic Accessibility

- Palladium-catalyzed methods for boron-containing compounds (e.g., CAS 371764-64-6) require stringent anhydrous conditions and specialized catalysts , whereas trifluoromethyl ketones (e.g., CAS 1533-03-5) are synthesized via simpler condensation reactions with higher yields (~85%) .

Bioactivity and Toxicity

- Boron-based compounds exhibit moderate bioavailability (0.55) due to high polarity, limiting cell membrane penetration . Conversely, trifluoromethyl derivatives (bioavailability 0.72) balance solubility and permeability, making them preferable in CNS-targeted drug design .

- Chlorinated compounds (e.g., CAS 918538-05-3) show higher toxicity (H315-H319-H335 warnings), likely due to reactive intermediates formed during metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.